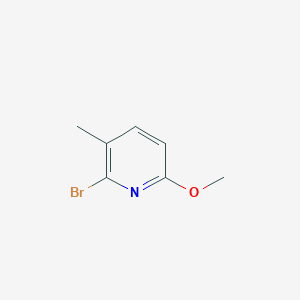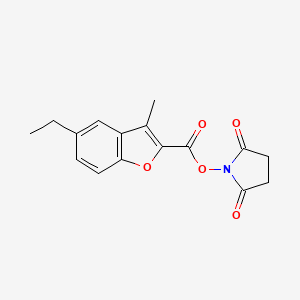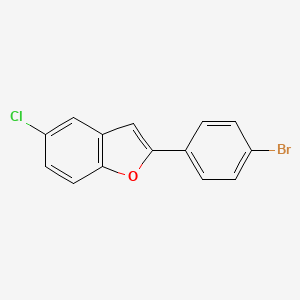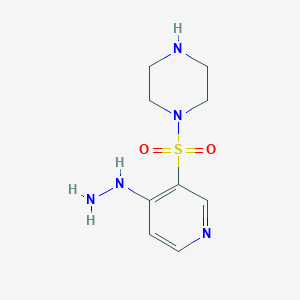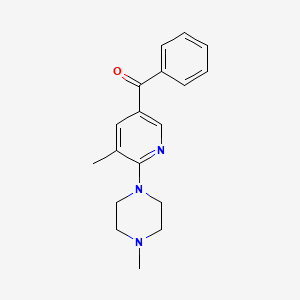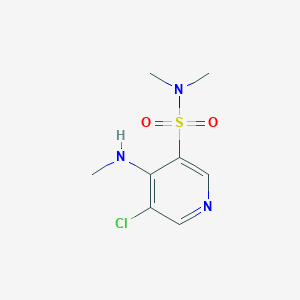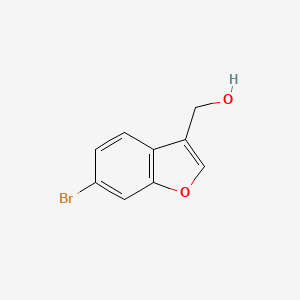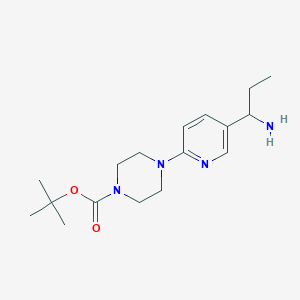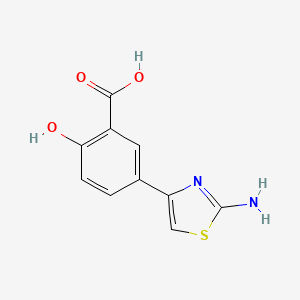
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . It is a furan derivative with a phenoxy group substituted at the 5-position and a tert-pentyl group attached to the phenoxy ring. This compound is primarily used in research and development within the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of raw materials . The process generally includes the preparation of intermediates followed by coupling reactions and purification steps to achieve high purity levels (NLT 98%) for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenoxy and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde involves its interaction with molecular targets through various pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The phenoxy and furan rings may also participate in π-π interactions and hydrogen bonding, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Tert-butyl)phenoxy)furan-2-carbaldehyde: Similar structure with a tert-butyl group instead of a tert-pentyl group.
5-(4-(Tert-amyl)phenoxy)furan-2-carbaldehyde: Similar structure with a tert-amyl group.
Uniqueness
5-(4-(Tert-pentyl)phenoxy)furan-2-carbaldehyde is unique due to the presence of the tert-pentyl group, which can influence its steric and electronic properties.
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
5-[4-(2-methylbutan-2-yl)phenoxy]furan-2-carbaldehyde |
InChI |
InChI=1S/C16H18O3/c1-4-16(2,3)12-5-7-13(8-6-12)18-15-10-9-14(11-17)19-15/h5-11H,4H2,1-3H3 |
InChI Key |
NMWCPDAXFWAUIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
